molecular formula C12H11FO2 B13161893 1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one

1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B13161893
M. Wt: 206.21 g/mol
InChI Key: GSOUEIZHGFOCPA-UHFFFAOYSA-N
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Description

1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position of the propanone moiety makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 7-fluoro-1-benzofuran-2-carboxylic acid with a suitable methylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as acetonitrile. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorine atom and benzofuran ring play a crucial role in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(7-Fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:

    1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine: This compound has an amine group instead of a propanone moiety, which may result in different chemical and biological properties.

    2-(7-Fluoro-1-benzofuran-2-yl)acetic acid: The presence of an acetic acid group instead of a propanone moiety may affect its reactivity and applications.

    2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

1-(7-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H11FO2/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7H,1-2H3

InChI Key

GSOUEIZHGFOCPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(O1)C(=CC=C2)F

Origin of Product

United States

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